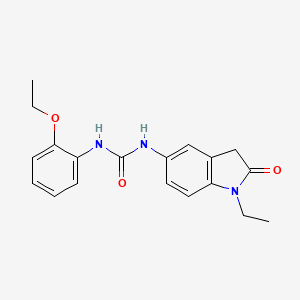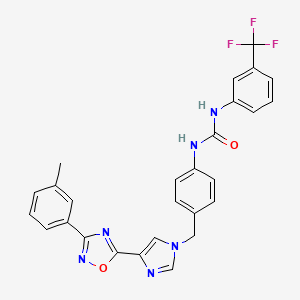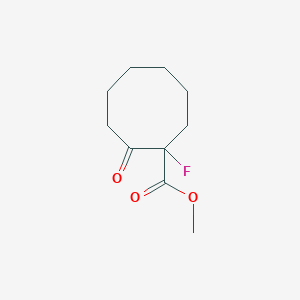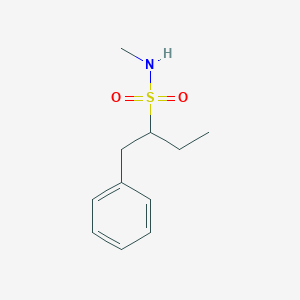![molecular formula C19H25N5O B2627868 3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea CAS No. 2097918-07-3](/img/structure/B2627868.png)
3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of quinazoline, a class of organic compounds with a wide range of biological properties . It has potential implications in various fields of research.
Molecular Structure Analysis
The molecular formula of this compound is C19H25N5O, and it has a molecular weight of 339.443. It contains a quinazoline core, which is a heterocyclic compound that plays a significant role in medicinal chemistry .Aplicaciones Científicas De Investigación
Facile Synthesis and Reactivity
The compound 3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-phenylethyl)urea and its derivatives have been a focus in the synthesis of complex heterocyclic compounds. Elkholy and Morsy (2006) explored the synthesis of tetrahydroquinoline derivatives, noting the reactivity of these compounds towards various reagents and their potential antimicrobial activity (Elkholy & Morsy, 2006). Similarly, Selvakumar et al. (2018) synthesized morpholine substituted sulfonamide and urea derivatives, showing promising antiviral activities (Selvakumar et al., 2018).
Structural and Chemical Properties
The structural and chemical properties of related compounds have been extensively studied. Tonkikh et al. (2003) and Malinovskii et al. (2000) investigated the crystal structure and reactivity of related quinazoline and thiadiazole compounds, revealing intricate molecular interactions and potential for forming complex structures (Tonkikh et al., 2003); (Malinovskii et al., 2000).
Supramolecular Applications
The compound and its derivatives have shown promise in supramolecular chemistry. Braga et al. (2013) synthesized quinoline urea derivatives and explored their behavior as gelators in the formation of Ag-complexes, highlighting their photophysical properties and potential applications in material science (Braga et al., 2013).
Antioxidant and Biological Studies
Al-azawi (2016) synthesized quinazolin derivatives and evaluated their antioxidant properties, showing significant potential compared to common antioxidants (Al-azawi, 2016). Jinlai et al. (2016) developed a novel tetrahydroquinazolin-2-amine-based sensor for Zn2+ with applications in fluorescence imaging, highlighting the compound's versatility in analytical applications (Jinlai et al., 2016).
Propiedades
IUPAC Name |
1-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-24(2)18-21-13-15-12-16(8-9-17(15)23-18)22-19(25)20-11-10-14-6-4-3-5-7-14/h3-7,13,16H,8-12H2,1-2H3,(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBFQTKDAFKKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 5-(3-cyclohexylpropanoylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2627786.png)
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2627787.png)


![Methyl 3-[(2-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2627794.png)
![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide](/img/structure/B2627795.png)


![N-(4-fluorobenzyl)-2-(3-(2-(4-fluorophenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2627799.png)

![2-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline](/img/structure/B2627801.png)


![(1-Amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(morpholino)methanone](/img/structure/B2627808.png)
